

"Spectroscopic data (NMR, IR, Mass Spec) of 4-Fluoro-3-methylbenzofuran"

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Compound of Interest

Compound Name: 4-Fluoro-3-methylbenzofuran

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Spectroscopic Data of 4-Fluoro-3-methylbenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-Fluoro-3-methylbenzofuran**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for ^1H NMR, ^{13}C NMR, IR, and mass spectrometry. Additionally, a plausible synthetic protocol and a general workflow for spectroscopic analysis are presented to aid researchers in their work with this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Fluoro-3-methylbenzofuran**. These predictions were generated using established computational methods and serve as a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **4-Fluoro-3-methylbenzofuran**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.35	d	1H	H-7
7.20	t	1H	H-6
7.05	d	1H	H-5
7.50	q	1H	H-2
2.30	s	3H	-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm). Predictions are based on standard NMR prediction algorithms.

Table 2: Predicted ¹³C NMR Data for **4-Fluoro-3-methylbenzofuran**

Chemical Shift (ppm)	Assignment
155.0 (d, J = 240 Hz)	C-4
150.0	C-7a
142.0	C-2
125.0	C-6
120.0 (d, J = 10 Hz)	C-5
115.0 (d, J = 25 Hz)	C-3a
110.0	C-7
118.0	C-3
10.0	-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm). Predictions are based on standard NMR prediction algorithms.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Fluoro-3-methylbenzofuran**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3150	Medium	Aromatic C-H Stretch
2850-2950	Medium	Aliphatic C-H Stretch
1600-1620	Strong	C=C Aromatic Ring Stretch
1450-1500	Strong	C=C Aromatic Ring Stretch
1250-1300	Strong	C-O-C Asymmetric Stretch
1000-1100	Strong	C-F Stretch

Predictions are based on computational vibrational frequency analysis.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data for **4-Fluoro-3-methylbenzofuran**

m/z	Relative Intensity (%)	Assignment
150.05	100	[M] ⁺ (Molecular Ion)
135.03	60	[M - CH ₃] ⁺
122.03	40	[M - CO] ⁺
107.02	30	[M - CH ₃ - CO] ⁺

Ionization Mode: Electron Ionization (EI). Predictions are based on common fragmentation patterns of benzofuran derivatives.

Experimental Protocols

While specific experimental data for **4-Fluoro-3-methylbenzofuran** is not readily available, a general synthetic approach for 3-methylbenzofurans can be adapted.

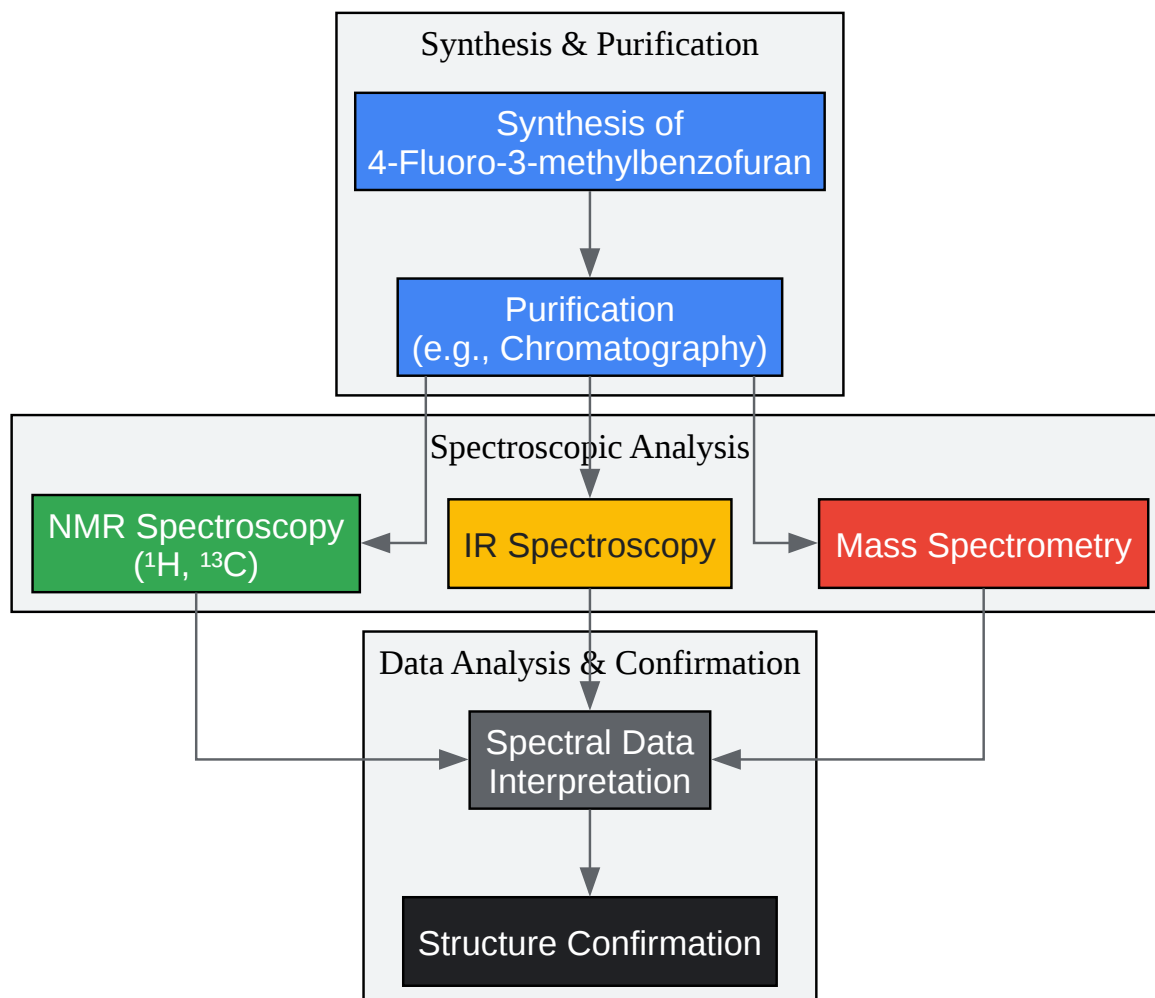
General Synthesis of 3-Methylbenzofurans

A common method for the synthesis of 3-methylbenzofurans involves the acid-catalyzed cyclization of an appropriate α -aryloxyketone. For **4-Fluoro-3-methylbenzofuran**, the synthesis could proceed as follows:

- Preparation of 2-(4-Fluorophenoxy)propanal: 4-Fluorophenol can be reacted with 2-bromopropanal in the presence of a base like potassium carbonate in a suitable solvent such as acetone. The mixture is typically heated under reflux for several hours.
- Cyclization to **4-Fluoro-3-methylbenzofuran**: The resulting α -aryloxyketone is then treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, and heated. The acid catalyzes an intramolecular electrophilic aromatic substitution to form the benzofuran ring.
- Purification: The crude product is then purified using standard techniques like column chromatography on silica gel.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a newly synthesized compound like **4-Fluoro-3-methylbenzofuran** is outlined below.



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- To cite this document: BenchChem. ["Spectroscopic data (NMR, IR, Mass Spec) of 4-Fluoro-3-methylbenzofuran"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15337381#spectroscopic-data-nmr-ir-mass-spec-of-4-fluoro-3-methylbenzofuran\]](https://www.benchchem.com/product/b15337381#spectroscopic-data-nmr-ir-mass-spec-of-4-fluoro-3-methylbenzofuran)

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